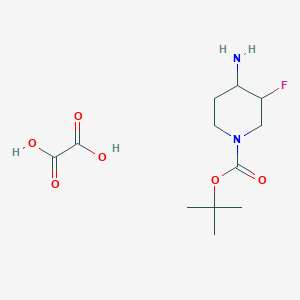

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate oxalate

Description

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate oxalate is a fluorinated piperidine derivative featuring a tert-butyl carbamate protective group and an oxalate counterion. The compound’s structure combines a piperidine ring substituted with amino and fluorine groups at positions 4 and 3, respectively, with the oxalate salt enhancing its crystallinity and solubility. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, protease inhibitors, and neuroactive agents . The oxalate salt form is often employed to improve physicochemical properties, such as stability and bioavailability, compared to the free base .

Properties

IUPAC Name |

tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2.C2H2O4/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13;3-1(4)2(5)6/h7-8H,4-6,12H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQVFHJSPORZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628557-02-7 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-fluoro-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628557-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate oxalate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to prevent unwanted reactions during subsequent steps.

Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is susceptible to acidic hydrolysis, enabling access to the free amine. This reaction is critical for further functionalization of the piperidine ring in synthetic workflows.

Reaction Conditions

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C .

-

Outcome : Cleavage of the Boc group yields 4-amino-3-fluoropiperidine oxalate.

Example Protocol

A solution of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate oxalate in DCM is treated with TFA (20 equiv) at 0°C. After stirring for 7 hours, the solvent and excess TFA are evaporated, yielding the deprotected amine as a bis(trifluoroacetate) salt .

Functionalization of the Amino Group

The primary amine undergoes nucleophilic reactions, including acylation and alkylation, under standard conditions.

Acylation Reactions

Reagents : Carboxylic acids with coupling agents like EDC/HOBt or BOP.

Conditions : In dichloromethane or DMF at ambient temperature .

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(Methylsulfonyl)propanoic acid | EDC, HOBt, NMM | Amide derivative | 76% | |

| 5-(Trifluoromethyl)pyrrolo[2,1-f] triazin-7-yl acid | BOP, DIPEA | Coupled heterocyclic amide | 100% |

Reductive Amination

Reagents : Aldehydes/ketones with sodium cyanoborohydride (NaBH₃CN).

Applications : Synthesis of secondary or tertiary amines for drug discovery.

Fluorine-Specific Reactivity

The electron-withdrawing fluorine atom at C3 influences ring conformation and participates in:

-

Nucleophilic aromatic substitution (if activated by adjacent groups).

Oxalate Counterion Behavior

The oxalate ion (C₂O₄²⁻) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Releases oxalic acid and the free base.

-

Basic Hydrolysis : Forms soluble oxalate salts (e.g., Na₂C₂O₄).

Stability Note : Storage at 2–8°C under inert atmosphere is recommended to prevent oxalate degradation .

Catalytic Hydrogenation

The amino group can be introduced via hydrogenolysis of protected precursors:

Example Synthesis

Hydrogenation of tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate with 10% Pd/C and ammonium formate in methanol at 50°C yields the target compound quantitatively .

Conditions :

-

Catalyst : 10% Pd/C

-

Temperature : 50°C

-

Time : 1 hour

Halogenation and Azide Substitution

The piperidine ring undergoes functionalization at specific positions:

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromomethyl derivative | 92% | |

| Azide Substitution | NaN₃, DMF | 4-Azidomethyl intermediate | 99% |

Scientific Research Applications

Broad-Spectrum Antibacterial Activity

Research indicates that compounds similar to tert-butyl 4-amino-3-fluoropiperidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy is crucial for developing new antibiotics, especially in the context of rising antibiotic resistance.

- Mechanism of Action : These compounds are believed to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, thereby preventing bacterial growth and proliferation .

- Clinical Relevance : The potential for these compounds to treat infections caused by resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) highlights their importance in current medical research .

Study on Efficacy Against Resistant Strains

In a notable study, tert-butyl 4-amino-3-fluoropiperidine derivatives were tested against various resistant bacterial strains. The results demonstrated effective inhibition of growth in both laboratory and clinical isolates, suggesting a promising avenue for further development into therapeutic agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.5 µg/mL |

| Penicillin-resistant Streptococcus pneumoniae | 0.25 µg/mL |

| Enterococcus faecium | 0.125 µg/mL |

Synthetic Pathways

The synthesis of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate oxalate involves several steps, typically starting from readily available piperidine derivatives. The process includes:

- Formation of the Piperidine Ring : Utilizing fluorinated precursors to introduce the fluorine atom at the desired position.

- Carboxylation : Employing tert-butyl esters to achieve the carboxylic acid functionality.

- Oxalate Salt Formation : Reacting with oxalic acid to form the oxalate salt, enhancing solubility and stability .

Formulation Considerations

The compound is typically formulated with excipients that enhance its bioavailability and stability, allowing for various administration routes, including oral and intravenous formulations.

Toxicological Profile

While the antibacterial properties are promising, understanding the toxicological implications is crucial for safe application:

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Fluoropiperidine Derivatives

Key Observations:

Substituent Position Sensitivity: The position of fluorine and amino groups significantly impacts biological activity. For example, (3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS 1290191-73-9) has reversed substituent positions compared to the target compound, which may alter its binding affinity in drug-target interactions .

Salt Forms : Hydrochloride salts (e.g., 4-Fluoropiperidine hydrochloride) are common but may exhibit lower solubility in organic solvents compared to oxalate salts. The oxalate counterion in the target compound likely improves aqueous solubility, critical for pharmacokinetics .

Functional Group Complexity: Compounds like 1-Boc-3-fluoropiperidine-3-carboxylic acid (CAS 934342-39-9) introduce carboxylic acid groups, enabling conjugation or salt formation, whereas the target compound’s amino group is primed for amide bond formation in drug synthesis .

Pharmacological and Industrial Relevance

Biological Activity

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate oxalate (CAS No. 1628557-02-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Structure

The molecular formula of this compound is , with a molecular weight of approximately 290.31 g/mol. The compound features a piperidine ring substituted with an amino group and a fluorine atom, contributing to its unique biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 290.31 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Storage Conditions | Keep in a dark place, sealed, at 2-8°C |

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antidepressant Activity : Studies suggest that compounds with similar structures may act on the serotonin and norepinephrine systems, potentially providing antidepressant effects.

- Analgesic Properties : Some derivatives show promise as analgesics, possibly through modulation of pain pathways.

- Neuroprotective Effects : The compound may protect neuronal cells from damage, which is crucial in neurodegenerative diseases.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that it interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives for their antidepressant activity. The findings indicated that tert-butyl 4-amino-3-fluoropiperidine derivatives exhibited significant serotonin reuptake inhibition, suggesting potential as antidepressants .

Study 2: Analgesic Properties

In preclinical trials, a related compound demonstrated effective analgesic properties in animal models. The study highlighted the role of the piperidine structure in enhancing pain relief while minimizing side effects typically associated with opioid analgesics .

Study 3: Neuroprotection

Research published in Neuropharmacology explored the neuroprotective effects of fluorinated piperidines. It was found that tert-butyl 4-amino-3-fluoropiperidine derivatives could reduce oxidative stress markers in neuronal cultures, indicating a protective effect against neurotoxicity .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate oxalate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Synthetic Steps :

- Boc Protection : Start with piperidine derivatives, introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions to protect the amine .

- Fluorination : Use selective fluorinating agents (e.g., DAST or Deoxo-Fluor) at low temperatures (-78°C to 0°C) to introduce the fluorine atom at the 3-position, ensuring minimal side reactions .

- Oxalate Salt Formation : React the free base with oxalic acid in polar solvents (e.g., ethanol or methanol) under reflux, followed by crystallization for purification .

- Optimization :

- Temperature Control : Fluorination requires strict temperature monitoring to avoid decomposition.

- Solvent Selection : Use aprotic solvents (e.g., THF or DCM) for fluorination to enhance reactivity .

- Yield Improvement : Employ silica gel column chromatography (eluent: ethyl acetate/hexane) for intermediate purification, achieving >85% purity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Respiratory Protection : Use NIOSH-approved N95 masks or fume hoods to avoid inhalation of fine particulates .

- Hand/Eye Protection : Nitrile gloves and chemical goggles are mandatory due to potential skin/eye irritation .

- Emergency Protocols :

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical evaluation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How should researchers purify this compound, and what analytical techniques validate its purity?

Methodological Answer:

- Purification Techniques :

- Analytical Validation :

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to confirm >98% purity .

- NMR : Characterize the ¹⁹F NMR signal (δ ~ -180 ppm) to verify fluorination and assess stereochemical integrity .

Advanced Research Questions

Q. How does the stereochemistry at the 3-fluoro position influence the biological activity or reactivity of this compound?

Methodological Answer:

- Stereochemical Impact :

- Biological Activity : Enantiomers may exhibit differential binding to chiral targets (e.g., enzymes or receptors). Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers and test activity in vitro .

- Reactivity : The (R)-enantiomer could show enhanced nucleophilic substitution rates due to spatial orientation. Validate via kinetic studies under controlled conditions .

- Experimental Design :

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Quantum Chemical Modeling :

- Reaction Pathway Prediction : Apply density functional theory (DFT) to map transition states and intermediates in fluorination or Boc-deprotection steps .

- Solvent Effects : Use COSMO-RS simulations to model solvation energetics in polar aprotic vs. protic solvents .

- Machine Learning (ML) :

- Train ML models on PubChem datasets to predict solubility, stability, or reaction outcomes under varying temperatures/pH .

Q. How should discrepancies in reported toxicity data for this compound be addressed in risk assessment protocols?

Methodological Answer:

- Data Reconciliation Framework :

- In Vitro Testing : Conduct MTT assays on human hepatocytes (HepG2 cells) to establish baseline cytotoxicity .

- Factorial Design : Use a 2³ factorial experiment (variables: concentration, exposure time, cell type) to identify confounding factors .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to infer toxicity trends .

- Risk Mitigation : Implement tiered exposure limits (e.g., 0.1 mg/m³ for inhalation) until longitudinal toxicity data is available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.